N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-7-10-15(16(22)11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNCPNKYCNVPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or acid chloride. One common method involves the condensation of 2-aminophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding benzoxazole N-oxide derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the primary applications of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide is in the development of anticancer agents. Studies have indicated that compounds containing benzoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, research has shown that similar benzoxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that benzoxazole derivatives can exhibit activity against a range of bacteria and fungi. The presence of the dichlorobenzamide group enhances its potency by increasing lipophilicity, allowing better membrane penetration and interaction with microbial targets .
Material Science
Polymer Additives
In material science, this compound is explored as a potential additive in polymer formulations. The compound's thermal stability and UV resistance make it suitable for enhancing the properties of polymers used in outdoor applications. Incorporating this compound into polymer matrices can improve their mechanical strength and durability against environmental stressors .
Fluorescent Materials
The unique fluorescent properties of benzoxazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has demonstrated that modifications to the benzoxazole structure can lead to enhanced photoluminescent properties, making these compounds valuable in developing next-generation display technologies .
Environmental Applications
Pollutant Detection
this compound has been studied for its potential use in environmental monitoring systems. Its ability to interact with certain pollutants allows it to serve as a sensor for detecting hazardous substances in water and soil samples. The compound's fluorescence can be utilized to develop sensitive detection methods for environmental contaminants .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial and fungal enzymes, disrupting their metabolic processes. In cancer therapy, the compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Another benzoxazole derivative with similar photophysical properties.
Benzoxazole derivatives with electron-withdrawing groups: These compounds exhibit enhanced antimicrobial activity compared to their unsubstituted counterparts.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2N2O |
| Molecular Weight | 335.19 g/mol |
| LogP | 5.61 |
| Polar Surface Area | 56.37 Ų |
| Hydrogen Bond Acceptors | 3 |
The structure features a dichlorobenzamide moiety linked to a benzoxazole group, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoic acid derivatives with appropriate amine precursors under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer).
- Inhibition Rates : In vitro assays indicated that the compound could inhibit cell proliferation significantly, with some derivatives showing over 70% inhibition at certain concentrations .
The proposed mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells. The compound appears to enhance the production of reactive oxygen species (ROS), which is implicated in the cytotoxic effects observed in various tumor cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzoxazole and dichlorobenzamide moieties significantly influence biological activity. Key findings include:
- Substituent Effects : Electron-donating groups on the benzoxazole ring enhance anticancer activity, while electron-withdrawing groups tend to reduce it.
- Optimal Configuration : The presence of specific functional groups at designated positions on the aromatic rings correlates with increased potency against cancer cells .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A derivative of this compound exhibited a 75% reduction in cell viability compared to control groups treated with conventional chemotherapeutics .
- Multidrug Resistance : Research indicates that this compound may overcome multidrug resistance mechanisms in cancer cells, making it a promising candidate for further development .
- Antifungal Activity : Beyond anticancer properties, some derivatives have shown antifungal activity against pathogens like Candida albicans, suggesting a broader therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
